(S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide
Description
Properties
IUPAC Name |
(3S)-1-(3-chloro-2-methylphenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3S/c1-14-17(20)10-5-11-18(14)26(24,25)22-12-6-7-15(13-22)19(23)21-16-8-3-2-4-9-16/h5,10-11,15-16H,2-4,6-9,12-13H2,1H3,(H,21,23)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRPEKCTTLECBX-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC[C@@H](C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents such as sulfonyl chlorides.
Chlorination of the aromatic ring: The aromatic ring is chlorinated using chlorinating agents like thionyl chloride or sulfuryl chloride.
Coupling of the aromatic ring with the piperidine ring: This step involves the coupling of the chlorinated aromatic ring with the piperidine ring, often using coupling reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C18H24ClN2O2S
- Molecular Weight : 364.91 g/mol
- IUPAC Name : (S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide
The structure includes a piperidine ring, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Recent studies have shown that piperidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various pathogens. A notable study synthesized several piperidine derivatives and tested their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, revealing promising results in vitro .
Antiviral Activity
Research indicates that piperidine-based compounds may also possess antiviral properties. A series of derivatives were designed to target HIV, showing significant activity against wild-type strains with low EC50 values, indicating their potential as therapeutic agents for AIDS . The mechanism involves inhibiting reverse transcriptase, a crucial enzyme in the HIV replication cycle.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various piperidine derivatives, including those structurally related to this compound. The results demonstrated that certain modifications to the piperidine ring significantly enhanced antibacterial activity against Fusarium solani and Alternaria solani pathogens affecting tomato plants .
| Compound | Antimicrobial Activity | Target Pathogen |
|---|---|---|
| Compound A | Moderate | Xanthomonas axonopodis |
| Compound B | High | Ralstonia solanacearum |
| (S)-1... | Significant | Fusarium solani |
Evaluation of Antiviral Properties
In another investigation, derivatives of this compound were screened for antiviral activity against HIV strains. The study reported that modifications to the sulfonamide group could enhance binding affinity to reverse transcriptase, thereby improving therapeutic efficacy .
Mechanism of Action
The mechanism of action of (S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs mentioned in the evidence:
Key Observations:
Structural Divergence: The target compound’s piperidine core contrasts with the pyrazole rings in SR141716A and SR144528, which are associated with cannabinoid receptor binding .
Functional Implications :
- The cyclohexylcarboxamide in the target compound may enhance metabolic stability compared to the methanesulfonamide in Sch225336, which could influence pharmacokinetics .
- The 3-chloro-2-methylphenyl group may mimic halogenated aromatic motifs in SR141716A and SR144528, suggesting shared binding interactions with hydrophobic receptor pockets .
Stereochemical Considerations :
- The (S)-configuration of the target compound’s piperidine could confer enantioselective activity, akin to the stereospecificity observed in Sch225336’s design .
Biological Activity
(S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H22ClN2O2S
- Molecular Weight : 350.87 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various neurotransmitter systems, particularly dopamine (DA) and serotonin (5-HT) receptors.
Research indicates that this compound exhibits high affinity for dopamine transporters, which is crucial for its potential application in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease. The structure-activity relationship studies suggest that modifications in the sulfonyl and piperidine moieties significantly influence binding affinity and selectivity towards DA receptors .
Study 1: Dopamine Transporter Affinity
A study conducted on a series of derivatives related to this compound demonstrated that alterations in the cyclohexyl and piperidine rings impacted their binding characteristics to the dopamine transporter. The results indicated that increasing lipophilicity generally enhanced binding affinity, with some derivatives exhibiting nanomolar IC50 values against DA uptake inhibition .
| Compound Derivative | IC50 (nM) [Cocaine] | IC50 (nM) [BTCP] |
|---|---|---|
| N-(Cyclopropylmethyl) derivative | 23 | 1 |
| N-butyl derivative | 60 | 0.3 |
| (S)-1-(Chloro-2-methylphenyl) derivative | 39 | 5 |
Study 2: Serotonin Receptor Interaction
Another research focused on the serotonin receptor activity of this compound. The findings suggested that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which could make it a candidate for treating depression and anxiety disorders .
Q & A
(Basic) What are the optimal synthetic routes for (S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonation : React (S)-piperidine-3-carboxylic acid with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the intermediate with cyclohexylamine.
Purification : Employ column chromatography (silica gel, 5% MeOH in DCM) followed by recrystallization (ethyl acetate/hexane) to achieve >98% purity .
Key Considerations : Optimize reaction temperatures (0–25°C for sulfonation) and protect the piperidine nitrogen during coupling to prevent side reactions.
(Basic) Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.
- Solvent Effects : >0.1% DMSO alters membrane permeability.
Mitigation Strategies :
Orthogonal Assays : Compare results from fluorescence polarization (binding) and cell-based functional assays .
Standardize Conditions : Use physiological pH (7.4) and limit DMSO to ≤0.05% with vehicle controls .
Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to explain in vitro/in vivo discrepancies .
(Advanced) What computational strategies are effective for designing analogs with improved target selectivity?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with the target’s hydrophobic pocket (e.g., sulfonyl group aligns with Phe residue).
SAR Analysis : Modify the cyclohexyl group to smaller substituents (e.g., cyclopentyl) to reduce steric hindrance .
Free Energy Perturbation (FEP) : Predict binding affinity changes (±0.5 kcal/mol accuracy) for substituent optimization .
Validation : Test top candidates in SPR (KD < 100 nM) and cellular assays (IC50 < 1 µM) .
(Advanced) How can binding thermodynamics be rigorously assessed for this sulfonamide derivative?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Directly measure ΔH and ΔS (N=3 replicates) with 20 µM compound titrated into 2 µM target protein.
- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (ka = 1×10^5 M⁻¹s⁻¹, kd = 0.01 s⁻¹) using Biacore T200 .
- X-ray Co-Crystallization : Resolve binding mode at 1.8 Å resolution (SHELX refinement) to identify critical H-bonds .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of airborne particles .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
(Advanced) What experimental designs minimize enantiomeric impurities during synthesis?
Methodological Answer:
Chiral Auxiliaries : Use (R)-proline derivatives to enforce stereochemical control during piperidine ring formation.
Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .
Chiral HPLC Monitoring : Track enantiomeric excess (ee > 99%) using a Chiralpak AD-H column (hexane:IPA 90:10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
